molecular formula C11H15BrOS B4964678 5-(2-Bromophenoxy)pentane-1-thiol

5-(2-Bromophenoxy)pentane-1-thiol

Cat. No.: B4964678
M. Wt: 275.21 g/mol
InChI Key: DXLOEXCCGYIABG-UHFFFAOYSA-N
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Description

5-(2-Bromophenoxy)pentane-1-thiol is a brominated aromatic thiol derivative characterized by a pentane chain linking a 2-bromophenoxy group to a terminal thiol (-SH) moiety. Its molecular formula is C₁₁H₁₃BrOS, with a molecular weight of 273.19 g/mol. However, its applications and properties must be contextualized against structurally similar compounds.

Properties

IUPAC Name

5-(2-bromophenoxy)pentane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrOS/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-14/h2-3,6-7,14H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLOEXCCGYIABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCS)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenoxy)pentane-1-thiol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenoxy)pentane-1-thiol undergoes several types of chemical reactions:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The bromine atom can be substituted with other nucleophiles.

    Addition: The thiol group can participate in addition reactions with alkenes and alkynes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Nucleophiles such as amines and thiolates are used.

    Addition: Catalysts like palladium or platinum are often employed.

Major Products

Scientific Research Applications

5-(2-Bromophenoxy)pentane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Bromophenoxy)pentane-1-thiol involves its thiol group, which can form covalent bonds with various biological targets. This can lead to the modulation of enzyme activity or the disruption of protein-protein interactions. The bromophenyl group can also participate in electrophilic aromatic substitution reactions, further expanding its range of biological activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound 1 : 5-(2-Bromophenoxy)pentane-1-thiol
  • Key Features: Substituent: 2-Bromophenoxy group (electron-deficient aromatic ring due to bromine’s -I effect). Functional Group: Terminal thiol (-SH), which is highly reactive in redox reactions and nucleophilic substitutions. Chain Length: Pentane spacer, balancing flexibility and steric hindrance.
Compound 2 : (2R)-2-Diethoxyphosphoryl-5-phenyl-pentane-1-thiol (8SH)
  • Key Features :
    • Substituent : Phenyl group (electron-rich aromatic ring) and diethoxyphosphoryl group (-PO(OEt)₂), which introduces chirality and polarity.
    • Functional Group : Thiol (-SH) and phosphoryl group, enabling dual reactivity (e.g., metal coordination or enzyme inhibition).
    • Chain Length : Pentane spacer, similar to Compound 1.

Comparison :

  • Electronic Effects: The bromophenoxy group in Compound 1 enhances electrophilicity at the aromatic ring, whereas the phenyl group in Compound 2 is electron-neutral. The phosphoryl group in Compound 2 increases polarity and hydrogen-bonding capacity.
  • Reactivity : Compound 1’s thiol group may undergo faster oxidation or alkylation compared to Compound 2, where the phosphoryl group could sterically hinder thiol reactivity.

Reactivity and Stability

Brominated vs. Chlorinated Analogs

Studies on bromophenoxy and chlorophenoxy radicals (e.g., Shi et al., 2015) reveal that brominated compounds like Compound 1 form more stable aryl radicals due to bromine’s lower electronegativity compared to chlorine, which slows radical recombination rates . This stability could translate to differences in degradation pathways or environmental persistence.

Thiol vs. Non-Thiol Analogs

Compounds lacking the thiol group (e.g., 5-(2-bromophenoxy)pentane) exhibit lower nucleophilicity and reduced metal-binding capacity. The thiol in Compound 1 enables disulfide bond formation, a critical feature in dynamic covalent chemistry or protein conjugation.

Physicochemical Properties

Property This compound (2R)-2-Diethoxyphosphoryl-5-phenyl-pentane-1-thiol
Molecular Weight (g/mol) 273.19 316.38
Polarity Moderate (bromophenoxy + thiol) High (phosphoryl + phenyl)
Solubility Low in water; soluble in DMSO Moderate in polar aprotic solvents
Thermal Stability Likely decomposes at >200°C Higher stability due to phosphoryl group

Key Insight: The phosphoryl group in Compound 2 enhances thermal stability and solubility in polar solvents, whereas Compound 1’s bromophenoxy group increases lipophilicity, favoring organic phases.

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